molecular formula C20H22N6O2 B11031027 2-(benzylamino)-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone

2-(benzylamino)-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone

Cat. No.: B11031027
M. Wt: 378.4 g/mol
InChI Key: YXMIEYVLTGVGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidinone core substituted with benzylamino and morpholino groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization reactions.

    Introduction of Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, where benzylamine reacts with a suitable precursor.

    Attachment of Morpholino Group: The morpholino group is incorporated through a substitution reaction, often involving morpholine and a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylamino)-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-4(3H)-pyrimidinone: Lacks the morpholino and methyl-pyrimidinyl groups, resulting in different chemical and biological properties.

    6-(4-Methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone:

    2-(Amino)-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone: Similar structure but with an amino group instead of benzylamino, leading to different interactions and activities.

Uniqueness

2-(Benzylamino)-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone is unique due to the combination of its benzylamino and morpholino substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-(benzylamino)-4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C20H22N6O2/c1-14-16(13-22-20(23-14)26-7-9-28-10-8-26)17-11-18(27)25-19(24-17)21-12-15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3,(H2,21,24,25,27)

InChI Key

YXMIEYVLTGVGEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NCC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.